5-Ethynyl-1,2,3-trifluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

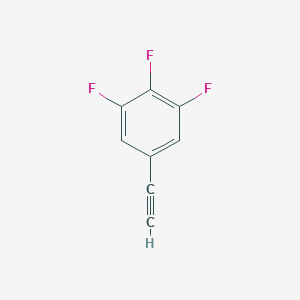

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXWRVPVZZZAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627654 | |

| Record name | 5-Ethynyl-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158816-55-8 | |

| Record name | 5-Ethynyl-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorophenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-ethynyl-1,2,3-trifluorobenzene experimental protocol

An In-depth Technical Guide to the Synthesis of 5-Ethynyl-1,2,3-trifluorobenzene

This guide provides a comprehensive overview of the experimental protocol for the synthesis of this compound, a valuable building block for researchers, scientists, and professionals in drug development and materials science. The synthesis is typically achieved in a two-step process involving a Sonogashira coupling followed by a deprotection step.

Overall Synthesis Pathway

The synthesis commences with a palladium-catalyzed Sonogashira coupling of an appropriate halo-1,2,3-trifluorobenzene with a protected acetylene, commonly trimethylsilylacetylene. The subsequent removal of the trimethylsilyl (TMS) protecting group yields the desired this compound.

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane (Sonogashira Coupling)

This step involves the cross-coupling of 1-iodo-3,4,5-trifluorobenzene with trimethylsilylacetylene. The use of an iodo-substituted benzene is preferred over bromo- or chloro-derivatives due to its higher reactivity in the Sonogashira reaction.[1]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Equiv. |

| 1-Iodo-3,4,5-trifluorobenzene | 259.98 | 10.0 | 1.0 |

| Trimethylsilylacetylene | 98.22 | 12.0 | 1.2 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.2 | 0.02 |

| Copper(I) iodide (CuI) | 190.45 | 0.4 | 0.04 |

| Triethylamine (Et₃N) | 101.19 | 20.0 | 2.0 |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-3,4,5-trifluorobenzene (10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.2 mmol), and copper(I) iodide (0.4 mmol).

-

Add anhydrous tetrahydrofuran (50 mL) and triethylamine (20.0 mmol) to the flask.

-

The mixture is stirred at room temperature, and trimethylsilylacetylene (12.0 mmol) is added dropwise.

-

The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in diethyl ether and washed with a saturated aqueous solution of ammonium chloride, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords pure trimethyl((3,4,5-trifluorophenyl)ethynyl)silane.

Step 2: Synthesis of this compound (Deprotection)

This step involves the removal of the trimethylsilyl group to yield the terminal alkyne.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Equiv. |

| Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane | 228.29 | 8.0 | 1.0 |

| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 0.8 | 0.1 |

| Methanol (MeOH), absolute | - | 40 mL | - |

Procedure:

-

In a round-bottom flask, dissolve trimethyl((3,4,5-trifluorophenyl)ethynyl)silane (8.0 mmol) in absolute methanol (40 mL).

-

Add anhydrous potassium carbonate (0.8 mmol) to the solution. It is crucial to use anhydrous reagents for this reaction to proceed efficiently.[2]

-

Stir the mixture at room temperature for 1-2 hours.[2]

-

After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by adding a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the mixture is slightly acidic.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Wash the combined organic extracts with brine, and then dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield this compound as a clear, light liquid.[2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Deprotection Step | ||

| Yield | 87% (after distillation) | [2] |

| Boiling Point | 130 °C (at 1 atm) | [2] |

| Starting Material | ||

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₃F₃ | |

| Molar Mass | 156.10 g/mol |

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Synthesis of 3,4,5-Trifluorophenylacetylene from Trimethylsilylacetylene: A Technical Guide

Introduction: 3,4,5-Trifluorophenylacetylene is a valuable terminal alkyne building block in medicinal chemistry and materials science. Its synthesis is efficiently achieved through a two-step process commencing with trimethylsilylacetylene (TMSA). TMSA serves as a stable, liquid, and easily handled equivalent of gaseous acetylene, which allows for controlled mono-alkynylation.[1][2][3] The synthetic strategy involves an initial Sonogashira cross-coupling reaction between a 3,4,5-trifluorophenyl halide and TMSA, followed by the selective removal of the trimethylsilyl (TMS) protecting group to yield the desired terminal alkyne. This guide provides an in-depth overview of the synthesis, complete with detailed experimental protocols and data presentation for research scientists and drug development professionals.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

-

Sonogashira Coupling: Formation of a carbon-carbon bond between 1-bromo-3,4,5-trifluorobenzene and trimethylsilylacetylene to yield the protected intermediate, trimethyl((3,4,5-trifluorophenyl)ethynyl)silane.

-

Deprotection (Desilylation): Cleavage of the silicon-carbon bond of the intermediate to afford the final product, 3,4,5-trifluorophenylacetylene.

Figure 1: Two-step synthesis of 3,4,5-trifluorophenylacetylene.

Step 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a robust and widely used method for forming C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne.[4] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[4] Using TMSA prevents the common side reaction of alkyne homocoupling and ensures mono-arylation.[1]

Experimental Protocol: Synthesis of Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane

This protocol is a representative procedure adapted from general Sonogashira coupling methodologies.[5][6][7]

-

Inert Atmosphere Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is prepared. The system is purged with dry nitrogen for 15-20 minutes.

-

Reagent Addition: To the flask, add 1-bromo-3,4,5-trifluorobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Solvent and Base: Anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) are added in a 2:1 ratio (v/v) to dissolve the solids.

-

Alkyne Addition: Trimethylsilylacetylene (1.2 eq) is added dropwise to the stirred mixture at room temperature.

-

Reaction: The reaction mixture is heated to 60-70°C and stirred under a nitrogen atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Workup:

-

Upon completion, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is redissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of ammonium chloride and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.

-

-

Purification: The crude trimethyl((3,4,5-trifluorophenyl)ethynyl)silane is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product as a colorless oil or low-melting solid.

Data Summary: Sonogashira Coupling Components

| Component | Chemical Name | Role | Molar Equiv. |

| Aryl Halide | 1-Bromo-3,4,5-trifluorobenzene | Electrophile | 1.0 |

| Alkyne | Trimethylsilylacetylene (TMSA) | Nucleophile Source | 1.2 |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Cross-coupling Catalyst | 0.03 |

| Cu Co-catalyst | Copper(I) Iodide (CuI) | Activates Alkyne | 0.05 |

| Base | Triethylamine (Et₃N) | Neutralizes HBr, Solvent | Excess |

| Solvent | Tetrahydrofuran (THF) | Reaction Medium | - |

Sonogashira Catalytic Cycle

The mechanism involves two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition and reductive elimination steps, while the copper cycle generates the reactive copper(I) acetylide intermediate.

Figure 2: Catalytic cycles of the Sonogashira cross-coupling reaction.

Step 2: Deprotection of the Trimethylsilyl Group

The removal of the TMS group is a critical final step to unmask the terminal alkyne. This is typically achieved under mild conditions that preserve other functional groups. Common methods include treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or a base such as potassium carbonate in methanol.[2][8] The latter is often preferred for its low cost and ease of workup.

Experimental Protocol: Synthesis of 3,4,5-Trifluorophenylacetylene

This protocol describes a standard base-catalyzed desilylation procedure.[8]

-

Setup: To a round-bottomed flask containing the purified trimethyl((3,4,5-trifluorophenyl)ethynyl)silane (1.0 eq) from Step 1, add methanol (MeOH) as the solvent.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

-

Workup:

-

Filter the mixture to remove the solid potassium carbonate.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate using a rotary evaporator at low temperature to avoid loss of the volatile product.

-

-

Purification: The resulting 3,4,5-trifluorophenylacetylene is often of high purity after workup. If necessary, further purification can be achieved by careful distillation or column chromatography on silica gel.

Data Summary: Common Deprotection Reagents

| Reagent | Conditions | Advantages |

| K₂CO₃ / MeOH | Room Temperature | Inexpensive, mild, easy workup |

| TBAF / THF | 0°C to Room Temp. | High efficiency, very common |

| AgNO₃ / Acetone/H₂O | Room Temperature | Chemoselective, compatible with silyl ethers[9] |

| HF•Pyridine | 0°C to Room Temp. | Effective, but requires careful handling |

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the logical flow from the initial reaction to the isolation of the final pure product.

Figure 3: Workflow for the synthesis and purification of 3,4,5-trifluorophenylacetylene.

Quantitative Data Summary

The following table presents typical quantitative data expected for this synthetic sequence, based on common yields for Sonogashira and desilylation reactions.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Overall Yield (%) |

| 1 | Sonogashira Coupling | 1-Bromo-3,4,5-trifluorobenzene | Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane | 85 - 95% | - |

| 2 | Desilylation | Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane | 3,4,5-Trifluorophenylacetylene | 90 - 98% | 77 - 93% |

References

- 1. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ijnc.ir [ijnc.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. electronicsandbooks.com [electronicsandbooks.com]

physical and chemical properties of 5-ethynyl-1,2,3-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-1,2,3-trifluorobenzene, also known as 3,4,5-trifluorophenylacetylene, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of the trifluorobenzene ring imparts unique electronic properties and metabolic stability, while the terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[1] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and its applications in drug discovery.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental setups.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃F₃ | [2] |

| Molecular Weight | 156.11 g/mol | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | [3] |

| Boiling Point | ~130 °C at 1 atm (inferred) | |

| Density | 1.26 g/mL | [3] |

| Refractive Index (n20/D) | 1.4720 - 1.4760 | [3] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 158816-55-8 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,4,5-Trifluorophenylacetylene | [2] |

| SMILES | C#Cc1cc(F)c(F)c(F)c1 | [2] |

| InChIKey | BZXWRVPVZZZAKB-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the desilylation of a trimethylsilyl (TMS)-protected precursor, trimethyl((3,4,5-trifluorophenyl)ethynyl)silane. The following protocol is based on procedures discussed by researchers in the field.

Reaction Scheme:

Materials:

-

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane (starting material)

-

Anhydrous methanol (MeOH) or ethanol (EtOH)

-

Potassium carbonate (K₂CO₃), activated, or Potassium hydroxide (KOH), 50% aqueous solution

-

Diethyl ether or other suitable extraction solvent

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve trimethyl((3,4,5-trifluorophenyl)ethynyl)silane in anhydrous methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of activated potassium carbonate (e.g., 0.1 mol%) or a small amount of 50% potassium hydroxide solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times may vary from 10 minutes (with KOH) to several hours (with K₂CO₃).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by distillation if necessary.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a singlet for the acetylenic proton and multiplets for the aromatic protons.

-

¹³C NMR: Expected signals for the acetylenic carbons and the aromatic carbons, with characteristic C-F couplings.

-

¹⁹F NMR: Expected signals for the fluorine atoms on the benzene ring, showing characteristic coupling patterns.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic sharp peak for the C≡C-H stretch is expected around 3300 cm⁻¹.

-

A peak for the C≡C stretch is expected around 2100 cm⁻¹.

-

Strong absorptions corresponding to C-F stretching are also anticipated.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the molecular weight of the compound (156.11 g/mol ) should be observed.

-

Applications in Drug Discovery

The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and bioavailability.[4][5] The terminal alkyne of this compound makes it a valuable building block for introducing the 3,4,5-trifluorophenyl moiety into potential drug candidates.

A primary application of this compound in drug discovery is through click chemistry . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the alkyne (this compound) and an azide-functionalized molecule.[1] This strategy is widely used to generate libraries of diverse compounds for high-throughput screening to identify new drug leads.[6]

While specific drugs containing the 5-ethynyl-1,2,3-trifluorophenyl moiety are not prominently reported in the surveyed literature, its utility as a scaffold in the synthesis of biologically active molecules is well-established. The resulting triazole-containing compounds are known to exhibit a wide range of pharmacological activities.[7]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Conceptual Application in Drug Discovery via Click Chemistry

Caption: A conceptual diagram showing the use of this compound in drug discovery.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

References

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H3F3 | CID 22709071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-ethynyl-1,2,3-trifluorobenzene (CAS Number: 158816-55-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-ethynyl-1,2,3-trifluorobenzene, also known as 3,4,5-trifluorophenylacetylene, is a versatile fluorinated aromatic compound. Its unique structure, featuring a terminal alkyne group and a trifluorinated phenyl ring, makes it a valuable building block in various fields of chemical synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in organic synthesis, medicinal chemistry, and materials science. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in a research and development setting.

Chemical Properties and Data

This compound is a colorless to light orange or yellow clear liquid. The presence of the electron-withdrawing trifluorophenyl group enhances the acidity of the terminal alkyne proton, influencing its reactivity in coupling reactions. The fluorine atoms also impart unique properties to molecules incorporating this moiety, such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug discovery.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 158816-55-8 | [2] |

| Molecular Formula | C₈H₃F₃ | [2] |

| Molecular Weight | 156.11 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Purity | >98.0% (GC) | |

| Synonyms | 3,4,5-Trifluorophenylacetylene | |

| InChI Key | BZXWRVPVZZZAKB-UHFFFAOYSA-N | [2] |

| SMILES | C#CC1=CC(=C(C(=C1)F)F)F | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Expected signals for the acetylenic proton (singlet, ~3-4 ppm) and the two aromatic protons (multiplet, ~7-8 ppm). |

| ¹³C NMR | Expected signals for the two acetylenic carbons (~80-90 ppm) and the six aromatic carbons, showing C-F couplings. |

| ¹⁹F NMR | Expected signals for the three fluorine atoms on the aromatic ring. |

| IR (Infrared) | Characteristic peaks for the ≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-F stretches (~1100-1400 cm⁻¹). |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 156. |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process involving a Sonogashira coupling followed by deprotection.

General Synthesis Workflow

The logical workflow for the synthesis involves the palladium-catalyzed coupling of a protected alkyne with a halogenated trifluorobenzene, followed by the removal of the protecting group to yield the terminal alkyne.

Detailed Experimental Protocol: Synthesis via Desilylation

This protocol is based on established methods for the synthesis of terminal alkynes from their trimethylsilyl (TMS) protected precursors.[3]

Step 1: Synthesis of Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane via Sonogashira Coupling

-

Materials: 1,2,3-trifluoro-5-iodobenzene, ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, triethylamine (Et₃N), and a suitable solvent such as THF or toluene.

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2,3-trifluoro-5-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add degassed solvent (e.g., THF or toluene) and degassed Et₃N (2.0-3.0 eq).

-

To the stirred mixture, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.

-

Heat the reaction mixture at an appropriate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford trimethyl((3,4,5-trifluorophenyl)ethynyl)silane.

-

Step 2: Deprotection to this compound

-

Materials: Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane, potassium carbonate (K₂CO₃), and methanol (MeOH).

-

Procedure:

-

Dissolve trimethyl((3,4,5-trifluorophenyl)ethynyl)silane (1.0 eq) in methanol.

-

Add potassium carbonate (K₂CO₃, 1.0-2.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.[3]

-

Applications in Synthesis

The terminal alkyne functionality of this compound makes it a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.

Click Chemistry: Synthesis of 1,2,3-Triazoles

The reaction of this compound with an organic azide in the presence of a copper(I) catalyst yields a 1,2,3-triazole derivative. These triazoles are known to exhibit a wide range of biological activities.

Detailed Experimental Protocol: Click Reaction with Benzyl Azide

-

Materials: this compound, benzyl azide, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, and a solvent system such as a mixture of t-butanol and water.

-

Procedure:

-

In a reaction vial, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in a mixture of t-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

-

Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1-benzyl-4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole.

-

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic building block, the 1,2,3-triazole derivatives synthesized from it are of significant interest in drug discovery. The 1,2,3-triazole core is a well-known pharmacophore present in numerous biologically active compounds, exhibiting activities such as antifungal, antibacterial, and anticancer properties.

The trifluorophenyl moiety can enhance the biological activity and pharmacokinetic properties of the resulting triazole derivatives. For instance, fluorination can increase metabolic stability by blocking sites of oxidation and can improve cell membrane permeability.

At present, there is no specific, publicly available research detailing the direct interaction of this compound or its immediate triazole derivatives with specific biological signaling pathways. Research in this area would likely focus on the biological targets of the broader class of compounds to which the synthesized derivatives belong. For example, if a derivative is designed as a kinase inhibitor, its effect on specific phosphorylation cascades would be investigated.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a valuable and versatile building block for organic and medicinal chemistry. Its utility in Sonogashira coupling and click chemistry provides a straightforward route to a wide array of complex molecules, particularly fluorinated 1,2,3-triazole derivatives. While further research is needed to fully elucidate the biological activities and specific molecular targets of its derivatives, the foundational chemical properties and synthetic utility of this compound make it a compound of significant interest for researchers in drug discovery and materials science.

References

Spectroscopic Data for 3,4,5-Trifluorophenylacetylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,4,5-trifluorophenylacetylene. These predictions are based on the analysis of structurally similar compounds and computational chemistry methods.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~3.3 - 3.5 | Triplet | ~1-2 | Acetylenic C-H |

| ~7.2 - 7.4 | Doublet of Triplets | J(H-F) ≈ 7-9, J(H-H) ≈ 2-3 | Aromatic C-H (H-2, H-6) |

Prediction basis: The chemical shift of the acetylenic proton is anticipated to be in a similar range to that of phenylacetylene, with slight downfield shifting due to the electron-withdrawing nature of the fluorine atoms. The aromatic protons will appear as a doublet of triplets due to coupling with the meta-fluorine (triplet) and the adjacent aromatic proton (doublet).

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~80 - 85 | Acetylenic C-H |

| ~85 - 90 | Acetylenic C-Ar |

| ~110 - 115 (d) | Aromatic C-H (C-2, C-6) |

| ~118 - 122 (t) | Aromatic C-F (C-3, C-5) |

| ~140 - 145 (dt) | Aromatic C-F (C-4) |

| ~150 - 155 (ddd) | Aromatic C-alkyne (C-1) |

Prediction basis: The chemical shifts are estimated based on data for phenylacetylene and fluorinated benzene derivatives. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns in the proton-decoupled spectrum due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -130 to -135 | Triplet | F-4 |

| ~ -160 to -165 | Doublet | F-3, F-5 |

Prediction basis: The chemical shifts are estimated based on typical values for fluorinated aromatic compounds. The fluorine at the 4-position will appear as a triplet due to coupling with the two equivalent fluorines at the 3 and 5 positions. The fluorines at the 3 and 5 positions will appear as a doublet due to coupling with the fluorine at the 4-position.

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3310 | Strong, Sharp | ≡C-H Stretch |

| ~2110 | Medium, Sharp | C≡C Stretch |

| ~1620, 1520, 1450 | Medium to Strong | C=C Aromatic Ring Stretch |

| ~1250 - 1100 | Strong | C-F Stretch |

| ~850 | Strong | C-H Bend (Aromatic) |

Prediction basis: The characteristic acetylenic C-H and C≡C stretches are expected based on data for terminal alkynes. The C-F stretching and aromatic C-H bending vibrations are predicted based on the analysis of polyfluorinated aromatic compounds.

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 156 | High | [M]⁺ (Molecular Ion) |

| 136 | Medium | [M-HF]⁺ |

| 128 | Medium | [M-C₂H]⁺ |

| 108 | Low | [M-HF-C₂H]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Prediction basis: The molecular ion is expected to be prominent. Common fragmentation pathways for fluorinated aromatic compounds include the loss of HF and the acetylenic group.

Experimental and Computational Protocols

2.1 Synthesis of 3,4,5-Trifluorophenylacetylene

A plausible synthetic route to 3,4,5-trifluorophenylacetylene involves a Sonogashira coupling reaction between a protected acetylene, such as (trimethylsilyl)acetylene, and a suitable 3,4,5-trifluorophenyl halide (e.g., 1-bromo-3,4,5-trifluorobenzene or 1-iodo-3,4,5-trifluorobenzene), followed by deprotection of the silyl group.

2.2 NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically at 100 MHz. A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe, typically at a frequency of 376 MHz (for a 400 MHz ¹H instrument). Proton decoupling is often employed to simplify the spectra.

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a KBr pellet for a solid sample, or as a thin film.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

2.4 Mass Spectrometry (MS)

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for separation and identification. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

2.5 Computational Spectroscopy

-

Methodology: Density Functional Theory (DFT) calculations are a powerful tool for predicting spectroscopic data.

-

NMR Prediction: Geometry optimization of the molecule should be performed first (e.g., at the B3LYP/6-31G(d) level of theory), followed by NMR shielding constant calculations using a larger basis set (e.g., B3LYP/6-311+G(2d,p)). The calculated shielding constants are then converted to chemical shifts by referencing them to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

-

IR Prediction: Following geometry optimization, a frequency calculation at the same level of theory will yield the vibrational frequencies and their corresponding intensities.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 3,4,5-trifluorophenylacetylene.

This guide provides a foundational understanding of the expected spectroscopic properties of 3,4,5-trifluorophenylacetylene and the methodologies to obtain them. Researchers can use this information to guide their synthetic efforts and to aid in the characterization and identification of this and related fluorinated compounds.

The Reactivity of the Ethynyl Group in 5-Ethynyl-1,2,3-trifluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the ethynyl group in 5-ethynyl-1,2,3-trifluorobenzene. This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluorinated phenyl ring. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the terminal alkyne, making it a versatile handle for a variety of chemical transformations. This document details the key reactions of the ethynyl group, including Sonogashira cross-coupling, copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloadditions (Click Chemistry), and nucleophilic additions. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.

Introduction

This compound is an aromatic compound featuring a terminal alkyne substituent on a trifluorinated benzene ring. The three fluorine atoms exert a strong electron-withdrawing effect on the aromatic ring, which in turn influences the acidity and reactivity of the ethynyl proton and the triple bond itself. This modulation of reactivity makes this compound an attractive synthon for the introduction of the 3,4,5-trifluorophenyl moiety into target molecules. This group can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates. This guide explores the primary reaction pathways available for the functionalization of the ethynyl group in this valuable building block.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This palladium-catalyzed cross-coupling reaction, typically in the presence of a copper(I) co-catalyst, is highly efficient for creating substituted alkynes. The electron-withdrawing trifluorophenyl group can influence the reaction kinetics, but generally, this compound is an excellent substrate for these transformations.

Representative Quantitative Data

The following table summarizes representative yields for the Sonogashira coupling of this compound with various aryl halides.

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 12 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 8 | 88 |

| 3 | 2-Iodopyridine | PdCl₂(dppf) / CuI | DIPA | Toluene | 16 | 85 |

| 4 | 4-Bromobenzaldehyde | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Dioxane | 24 | 78 |

Note: The data presented are representative examples based on typical Sonogashira reaction outcomes and may vary depending on the specific reaction conditions and substrate.

Experimental Protocol: Sonogashira Coupling with 4-Iodoanisole

Materials:

-

This compound (1.0 equiv)

-

4-Iodoanisole (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 4-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine.

-

Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-2-(3,4,5-trifluorophenyl)acetylene.

Sonogashira Coupling Workflow

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Azide-Alkyne Cycloaddition (Click Chemistry)

The ethynyl group of this compound is an excellent substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." These reactions provide a highly efficient and regioselective route to 1,2,3-triazoles, which are important scaffolds in medicinal chemistry. The two main variants are the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which yields 1,4-disubstituted triazoles, and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which affords 1,5-disubstituted triazoles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

| Entry | Azide | Copper Source | Ligand/Additive | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 6 | 98 |

| 2 | 1-Azido-4-methylbenzene | CuI | N,N-Diisopropylethylamine | CH₂Cl₂ | 12 | 95 |

| 3 | Ethyl 2-azidoacetate | [Cu(CH₃CN)₄]PF₆ | TBTA | THF | 8 | 93 |

| 4 | 4-Azidophenol | Cu(OAc)₂ | Sodium Ascorbate | DMSO/H₂O | 10 | 90 |

Note: The data presented are representative examples based on typical CuAAC reaction outcomes and may vary depending on the specific reaction conditions and substrate.

Materials:

-

This compound (1.0 equiv)

-

Benzyl azide (1.0 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

-

Sodium ascorbate (0.1 equiv)

-

tert-Butanol (t-BuOH)

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For the synthesis of the alternative 1,5-disubstituted triazole regioisomer, a ruthenium catalyst is employed.

| Entry | Azide | Ruthenium Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl azide | CpRuCl(PPh₃)₂ | Toluene | 80 | 12 | 85 |

| 2 | Phenyl azide | [CpRuCl]₄ | Dioxane | 100 | 16 | 82 |

| 3 | 1-Azidohexane | Cp*Ru(cod)Cl | DMF | 90 | 24 | 79 |

Note: The data presented are representative examples based on typical RuAAC reaction outcomes and may vary depending on the specific reaction conditions and substrate.

Materials:

-

This compound (1.0 equiv)

-

Benzyl azide (1.1 equiv)

-

Cp*RuCl(PPh₃)₂ (0.02 equiv)

-

Anhydrous Toluene

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Cp*RuCl(PPh₃)₂.

-

Add anhydrous toluene, followed by this compound and benzyl azide.

-

Seal the tube and heat the reaction mixture to 80 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion (typically 12-18 hours), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted triazole.

Click Chemistry Workflow

Caption: Regioselective synthesis of triazoles via CuAAC and RuAAC pathways.

Nucleophilic Addition Reactions

The electron-withdrawing trifluorophenyl group enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack. This allows for the synthesis of various functionalized alkenes.

Thiol-Ene "Click" Reaction (Thia-Michael Addition)

The addition of thiols across the ethynyl group is a highly efficient reaction that can proceed under mild conditions, often catalyzed by a base or initiated by radical initiators.

| Entry | Thiol | Catalyst/Initiator | Solvent | Time (h) | Product (E/Z ratio) | Yield (%) |

| 1 | Thiophenol | Et₃N | CH₂Cl₂ | 4 | >95:5 | 96 |

| 2 | Benzyl mercaptan | AIBN | Toluene | 6 | Mixture | 92 |

| 3 | Cysteine methyl ester | DBU | MeOH | 8 | >95:5 | 89 |

Note: The data presented are representative examples and the E/Z selectivity can be highly dependent on the reaction conditions.

Materials:

-

This compound (1.0 equiv)

-

Thiophenol (1.1 equiv)

-

Triethylamine (Et₃N) (0.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve this compound in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

-

Add thiophenol, followed by the catalytic amount of triethylamine.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion (typically 4-6 hours), wash the reaction mixture with 1 M HCl, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting vinyl sulfide can be purified by column chromatography if necessary.

Nucleophilic Addition Workflow

Caption: General workflow for the nucleophilic addition to the ethynyl group.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of complex organic molecules. The ethynyl group serves as a reactive handle for a range of high-yielding and reliable transformations, including Sonogashira couplings, azide-alkyne cycloadditions, and nucleophilic additions. The strong electron-withdrawing nature of the trifluorinated phenyl ring modulates the reactivity of the alkyne, making it a unique and powerful tool for drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this important synthon into their research programs.

The Electronic Influence of the Trifluorobenzene Ring on Alkyne Reactivity

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The trifluoromethyl (CF3) group is a cornerstone of modern medicinal and materials chemistry due to its profound impact on molecular properties such as metabolic stability, lipophilicity, and bioavailability.[1] When appended to a phenylacetylene scaffold, the CF3 group exerts powerful electronic effects that fundamentally alter the reactivity of the alkyne moiety. This technical guide provides an in-depth analysis of these electronic effects, detailing how the strong inductive-withdrawing nature of the trifluoromethyl group modulates the alkyne's susceptibility to electrophilic, nucleophilic, cycloaddition, and radical-mediated reactions. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes reaction pathways and workflows to serve as a comprehensive resource for professionals in chemical research and drug development.

Core Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[2] Its influence stems predominantly from a strong negative inductive effect (-I), originating from the high electronegativity of the three fluorine atoms. This effect polarizes the C-CF3 bond, drawing electron density away from the attached aromatic ring.[3] This electron withdrawal significantly lowers the electron density of the entire π-system, including the appended alkyne.

The electronic impact of substituents is quantitatively described by Hammett constants (σ). A positive value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character. The CF3 group possesses a large positive Hammett constant, highlighting its powerful electron-withdrawing nature.[3][4]

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -CF3 | 0.520 | 0.612 |

| -CN | 0.562 | 0.659 |

| -NO2 | 0.674 | 0.790 |

| -Cl | 0.373 | 0.227 |

| -CH3 | -0.069 | -0.170 |

| -OCH3 | 0.115 | -0.268 |

Data sourced from Leffler and Grunwald (1963).[4]

The diagram below illustrates the inductive electron withdrawal by the trifluoromethyl group and its effect on the electron distribution within the (trifluoromethyl)phenylacetylene molecule.

References

- 1. 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

An In-depth Technical Guide on the Solubility and Stability of 5-Ethynyl-1,2,3-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-1,2,3-trifluorobenzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science.[1][2][3] Its utility in these fields is fundamentally linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental and storage conditions. The trifluorobenzene moiety can enhance metabolic stability and binding affinity, while the ethynyl group serves as a versatile handle for further chemical modifications, such as click chemistry.[1] Understanding the solubility and stability of this compound is therefore a critical first step in its application, from reaction setup and purification to formulation and storage.

This technical guide outlines the methodologies for systematically determining the solubility and stability of this compound. It is intended to provide researchers, scientists, and drug development professionals with the necessary protocols to generate reliable and reproducible data, thereby facilitating its use in further research and development.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₃ | [4] |

| Molecular Weight | 156.11 g/mol | [1][4] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][5] |

| Density | 1.26 g/mL | [1] |

| Refractive Index | n20/D 1.4720 - 1.4760 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| CAS Number | 158816-55-8 | [1][4] |

Solubility Determination

The solubility of a compound is a critical parameter that influences its biological absorption, distribution, and formulation. The principle of "like dissolves like" suggests that this compound, a relatively nonpolar aromatic compound, will exhibit higher solubility in organic solvents compared to aqueous media.[6] A systematic approach to determining its solubility in a range of relevant solvents is crucial.

Recommended Solvents for Screening

A panel of solvents with varying polarities should be used to establish a comprehensive solubility profile. Recommended solvents include:

-

Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0) to assess the impact of pH on solubility.

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN).[7][8]

-

Polar Protic Solvents: Ethanol, methanol, isopropanol.[8]

-

Nonpolar Solvents: Toluene, hexane, dichloromethane (DCM), diethyl ether.[8]

Experimental Protocols for Solubility Measurement

Two common methods for experimental solubility measurement are the "excess solid" and "excess solvent" techniques.[7] For a liquid compound like this compound, miscibility studies are also pertinent.[6]

Protocol 1: Thermodynamic Solubility using the Shake-Flask Method (Excess Solute)

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet any undissolved compound.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Protocol 2: Kinetic Solubility using High-Throughput Screening (Excess Solvent)

This method is often used in early drug discovery for rapid assessment.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Add small aliquots of the stock solution to the aqueous buffer in a microplate format.

-

Precipitation Detection: Monitor for the formation of a precipitate using nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| PBS (pH 7.4) | 25 | HPLC | |

| DMSO | 25 | HPLC | |

| Ethanol | 25 | HPLC | |

| Toluene | 25 | HPLC |

Stability Assessment

Evaluating the stability of this compound is essential to ensure its integrity during synthesis, purification, storage, and in its final application. The presence of the ethynyl group can make the molecule susceptible to degradation under certain conditions.

Conditions for Stability Testing

Stability should be assessed under a variety of conditions that mimic potential handling and storage scenarios:

-

pH Stability: Incubation in aqueous buffers at different pH values (e.g., acidic, neutral, basic).

-

Thermal Stability: Exposure to elevated temperatures.

-

Photostability: Exposure to light, including UV and visible wavelengths.

-

Oxidative Stability: Exposure to oxidizing agents or air.

Experimental Protocols for Stability Assessment

Protocol 3: pH Stability Study

-

Sample Preparation: Prepare solutions of this compound in a series of buffers (e.g., pH 2, 7.4, and 9) at a known concentration.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: At each time point, quench the reaction if necessary and analyze the samples by HPLC to determine the percentage of the parent compound remaining. The appearance of new peaks may indicate degradation products.

Protocol 4: Thermal Stability Study

-

Sample Preparation: Place a known amount of the neat compound or a solution in a sealed vial.

-

Incubation: Expose the samples to a set temperature (e.g., 40 °C, 60 °C) for a defined period.

-

Analysis: Analyze the sample at various time intervals using HPLC or GC to quantify the remaining compound and identify any degradants. Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature of the neat compound.[9]

Data Presentation

Stability data should be presented in a tabular format, indicating the percentage of the compound remaining under different conditions over time.

| Condition | Time (hours) | % Remaining | Degradation Products Observed |

| pH 2, 37 °C | 0 | 100 | No |

| 24 | |||

| pH 7.4, 37 °C | 0 | 100 | No |

| 24 | |||

| pH 9, 37 °C | 0 | 100 | No |

| 24 | |||

| 60 °C | 0 | 100 | No |

| 48 |

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationship in Stability Testing

Caption: Logical Flow of a Comprehensive Stability Assessment.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides a robust framework for determining these critical parameters. By following the detailed experimental protocols, researchers can generate the necessary data to confidently utilize this compound in drug discovery and materials science applications. The systematic evaluation of its physicochemical properties will enable informed decisions regarding solvent selection, reaction conditions, formulation development, and storage, ultimately accelerating the research and development timeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H3F3 | CID 22709071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chem.ws [chem.ws]

- 7. lifechemicals.com [lifechemicals.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. mdpi.com [mdpi.com]

Commercial Suppliers and Technical Guide for 5-Ethynyl-1,2,3-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and key applications of 5-ethynyl-1,2,3-trifluorobenzene, a valuable building block in medicinal chemistry and materials science. This document details commercial supplier information, physical and chemical properties, and a representative experimental protocol for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Furthermore, it illustrates the role of trifluorophenyl-containing triazoles as inhibitors of critical signaling pathways in drug discovery.

Commercial Availability

This compound is available from several commercial chemical suppliers. The following table summarizes the offerings from a selection of vendors, providing a comparative overview of purity, available quantities, and pricing.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| ChemUniverse | P65282 | 95% | 100 mg, 250 mg, 1 g | $62.00 (100 mg), $116.00 (250 mg), $123.00 (1 g)[1] |

| TCI America (via Fisher Scientific) | E10781G | >98.0% (GC)[2][3] | 1 g | Price available upon login[3] |

| CymitQuimica (TCI product) | 3B-E1078 | >98.0% (GC)[4] | 1 g | €180.00 (1 g)[4] |

| Chem-Impex | 24097 | ≥ 98% (GC) | Inquire for quantities | Price not listed |

| Laibo Chem (via Orion Cientific) | N/A | N/A | 5 g | Price not listed[5] |

Physicochemical Properties

This compound, also known as 3,4,5-trifluorophenylacetylene, is a colorless to light orange or yellow clear liquid. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 158816-55-8[1] |

| Molecular Formula | C₈H₃F₃[1] |

| Molecular Weight | 156.11 g/mol [1] |

| MDL Number | MFCD08458177[1] |

| Density | ~1.28 g/mL at 25 °C |

| Boiling Point | Not readily available |

| Refractive Index | Not readily available |

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This compound is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. These triazole products are of significant interest in drug discovery due to their favorable properties, including metabolic stability and ability to participate in hydrogen bonding.

The general workflow for a CuAAC reaction involving this compound is depicted below.

Caption: General workflow for the CuAAC synthesis of a trifluorophenyl-triazole.

Representative Experimental Protocol: Synthesis of 1-(Benzyl)-4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole

This protocol is a representative example adapted from general click chemistry procedures. Researchers should optimize conditions for their specific substrates.

Materials:

-

This compound (1.0 eq)

-

Benzyl azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.1 eq)

-

tert-Butanol (t-BuOH)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.

-

In another vial, dissolve copper(II) sulfate pentahydrate (0.05 eq) in deionized water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-(benzyl)-4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole.

Application in Drug Discovery: Inhibition of Signaling Pathways

The trifluorophenyl and triazole moieties are prevalent in medicinal chemistry, often contributing to enhanced biological activity and favorable pharmacokinetic properties. Compounds containing the 1-(aryl)-4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole scaffold have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[6] Small molecule inhibitors that target this pathway are of significant therapeutic interest.[6] Triazole-based compounds have been identified as potent inhibitors of the Wnt/β-catenin pathway.[6][7] These inhibitors often act by stabilizing the "destruction complex," which leads to the degradation of β-catenin, a key transcriptional co-activator in this pathway.

Caption: Inhibition of the Wnt/β-catenin pathway by a triazole-based inhibitor.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Overexpression or activating mutations of EGFR are common in various cancers, making it a prime target for cancer therapy. Triazole-containing compounds have been developed as potent EGFR inhibitors. These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades.

Caption: Inhibition of the EGFR signaling pathway by a triazole-based inhibitor.

References

- 1. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101279953A - Triazole derivatives used in therapy and medicine salt thereof - Google Patents [patents.google.com]

- 5. CN101573344B - Antifungal triazole derivatives, method for the preparation thereof and pharmaceutical composition containing same - Google Patents [patents.google.com]

- 6. Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]

- 7. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for 5-ethynyl-1,2,3-trifluorobenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, broad functional group tolerance, and high regioselectivity.[1][2][3] The resulting triazole ring is a stable and valuable scaffold in medicinal chemistry and drug discovery, acting as a bioisostere for amide bonds and participating in various biological interactions.[4]

5-ethynyl-1,2,3-trifluorobenzene is an attractive, albeit specialized, building block for CuAAC reactions. The trifluorinated phenyl ring can significantly modulate the physicochemical properties of the resulting triazole-containing molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the alkyne. These application notes provide an overview of the use of this compound in CuAAC, including generalized experimental protocols and expected outcomes based on established methodologies for similar alkynes.

Data Presentation

Due to the limited availability of specific published data for the CuAAC reaction of this compound, the following tables provide representative data for the closely related and well-studied reaction of phenylacetylene with benzyl azide under various conditions. These data can serve as a starting point for the optimization of reactions involving this compound. It is anticipated that the electron-withdrawing nature of the trifluorophenyl group may necessitate slightly longer reaction times or adjustments to the catalyst system to achieve comparable yields.

Table 1: Representative Reaction Conditions for CuAAC of Phenylacetylene and Benzyl Azide

| Entry | Copper Source | Reducing Agent | Ligand | Solvent | Temp. (°C) | Time | Yield (%) |

| 1 | CuSO₄·5H₂O (5 mol%) | Sodium Ascorbate (10 mol%) | None | t-BuOH/H₂O (1:1) | RT | 12 h | >95 |

| 2 | CuI (1 mol%) | None | None | THF | RT | 8 h | >90 |

| 3 | [Cu(CH₃CN)₄]PF₆ (1 mol%) | None | None | CH₂Cl₂ | RT | 4 h | 92 |

| 4 | Cu/C (heterogeneous) | None | None | H₂O | RT | 6 h | 89[5] |

| 5 | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | None | Internal | Neat | RT | 5 min | >99[6] |

Note: This table is a compilation of typical conditions reported in the literature for the reaction between phenylacetylene and benzyl azide and should be used as a guideline. RT = Room Temperature.

Experimental Protocols

The following are detailed, generalized protocols for performing a CuAAC reaction with this compound and a representative azide, such as benzyl azide. These protocols are based on standard and widely used methodologies for CuAAC.[7][8] Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve optimal results for specific substrate combinations.

Protocol 1: In Situ Generation of Cu(I) from CuSO₄ and Sodium Ascorbate

This is the most common and user-friendly method for performing CuAAC reactions.

Materials:

-

This compound

-

Azide of choice (e.g., Benzyl Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a 1:1 mixture of tert-butanol and water, or DMF)

-

Nitrogen or Argon source (optional but recommended)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

-

Add the azide (1.0 - 1.2 eq.).

-

Add the solvent (to achieve a concentration of 0.1 - 1.0 M).

-

Stir the mixture until all solids are dissolved.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 - 0.3 eq.).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01 - 0.1 eq.).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change to yellow or orange is often observed, indicating the formation of the Cu(I) species.

-

Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-60 °C) to increase the rate if necessary.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Using a Pre-formed Cu(I) Catalyst

This method can offer better reproducibility, especially for sensitive substrates.

Materials:

-

This compound

-

Azide of choice (e.g., Benzyl Azide)

-

Copper(I) iodide (CuI) or another stable Cu(I) salt (e.g., [Cu(CH₃CN)₄]PF₆)

-

Anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask and other air-sensitive technique glassware

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the Cu(I) salt (0.01 - 0.05 eq.).

-

Add the anhydrous, degassed solvent.

-

Add this compound (1.0 eq.) and the azide (1.0 - 1.2 eq.) to the flask.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by exposing it to air (this will oxidize the copper catalyst).

-

Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts.

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization as described in Protocol 1.

Mandatory Visualizations

Caption: Generalized mechanistic pathway for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: A typical experimental workflow for the synthesis and purification of 1,2,3-triazoles via CuAAC.

References

- 1. CuAAC ‘Click Chemistry’-Mediated Synthesis of 1,4-Disubstituted 1,2,3-Triazoles | springerprofessional.de [springerprofessional.de]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 6. zaguan.unizar.es [zaguan.unizar.es]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for Sonogashira Coupling Reactions Using 5-ethynyl-1,2,3-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[3][4][5][6]

5-ethynyl-1,2,3-trifluorobenzene, a fluorinated terminal alkyne, is a valuable building block for the introduction of a trifluorophenylacetylene moiety into target molecules. This structural motif can be of significant interest in drug discovery programs due to the unique electronic properties conferred by the trifluoromethyl group.[3][4][5][6][7] These application notes provide a detailed overview and generalized protocols for the use of this compound in Sonogashira coupling reactions.

Reaction Principle and Workflow

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.[2]

Caption: Generalized experimental workflow for a Sonogashira coupling reaction.

Data Presentation